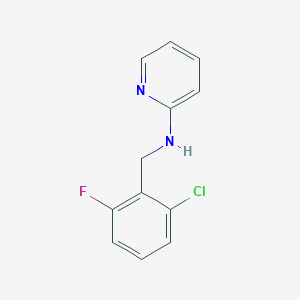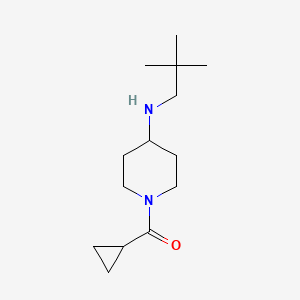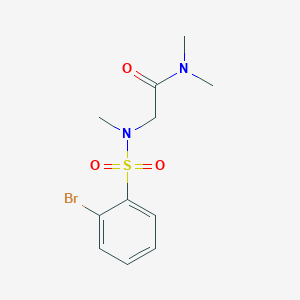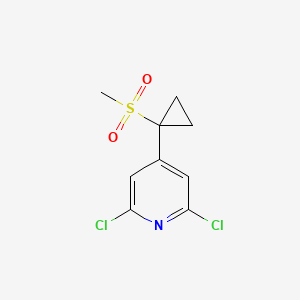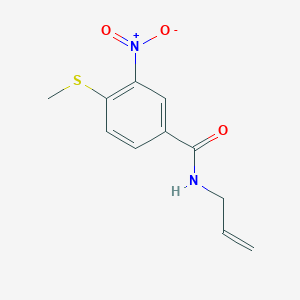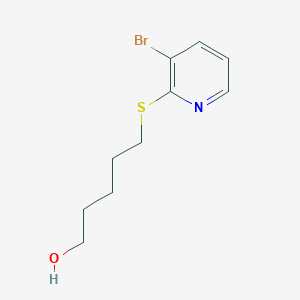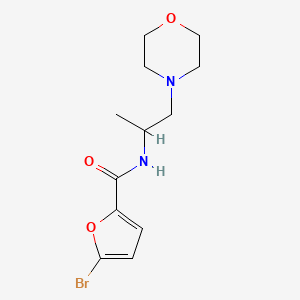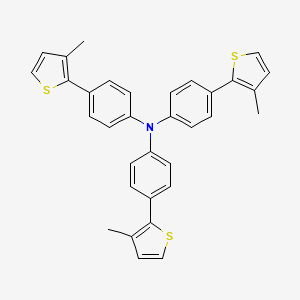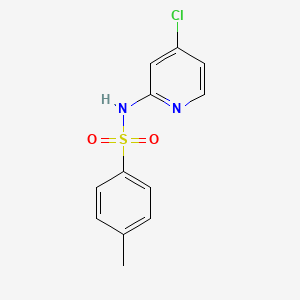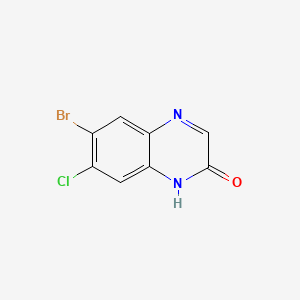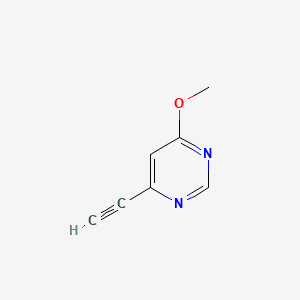
4-Ethynyl-6-methoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-6-methoxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an ethynyl group at position 4 and a methoxy group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-6-methoxypyrimidine typically involves the introduction of the ethynyl and methoxy groups onto a pyrimidine ring. One common method involves the use of 4,6-dichloropyrimidine as a starting material. The ethynyl group can be introduced through a Sonogashira coupling reaction, where 4,6-dichloropyrimidine reacts with an ethynyl reagent in the presence of a palladium catalyst and a base. The methoxy group can be introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Ethynyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
4-Ethynyl-6-methoxypyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 4-Ethynyl-6-methoxypyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
4-Amino-6-methoxypyrimidine: Similar structure but with an amino group instead of an ethynyl group.
4-Methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethynyl group.
4-Ethynyl-2-methoxypyrimidine: Similar structure but with the methoxy group at position 2 instead of position 6.
Uniqueness: 4-Ethynyl-6-methoxypyrimidine is unique due to the presence of both the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C7H6N2O |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
4-ethynyl-6-methoxypyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-3-6-4-7(10-2)9-5-8-6/h1,4-5H,2H3 |
InChIキー |
MIUQTLKKLDJVRA-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=NC(=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


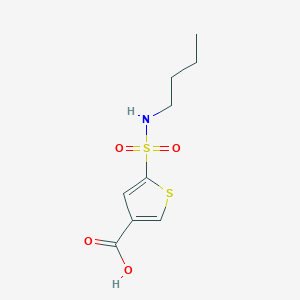

![2-[2-(4-Methoxyphenoxy)ethyl]-6-{1-[2-(4-methoxyphenoxy)ethyl]-2,5-dioxoazolid in-3-yl}-4-methyl-6,7-dihydroisoindole-1,3-dione](/img/structure/B14901046.png)
